molecular formula C7H7Cl2N B12278392 Pyridine, 2-chloro-5-(1-chloroethyl)-

Pyridine, 2-chloro-5-(1-chloroethyl)-

Cat. No.: B12278392
M. Wt: 176.04 g/mol
InChI Key: UEOCLBUKKVLGJR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-(1-chloroethyl)pyridine typically involves the chlorination of 2-ethylpyridine. The reaction is carried out under controlled conditions using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction proceeds via electrophilic substitution, where the chlorine atoms are introduced at the 2 and 5 positions of the pyridine ring .

Industrial Production Methods

In an industrial setting, the production of 2-chloro-5-(1-chloroethyl)pyridine can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-(1-chloroethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products include various substituted pyridines depending on the nucleophile used.

    Oxidation: Pyridine N-oxides.

    Reduction: 2-ethyl-5-chloropyridine.

Scientific Research Applications

2-chloro-5-(1-chloroethyl)pyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds, particularly those with pyridine moieties.

    Industry: It is used in the production of agrochemicals, such as insecticides and herbicides.

Mechanism of Action

The mechanism of action of 2-chloro-5-(1-chloroethyl)pyridine involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, leading to inhibition or activation of various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound it is converted into .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-5-(chloromethyl)pyridine
  • 2-chloro-5-iodopyridine
  • 2-chloro-5-(trifluoromethyl)pyridine

Uniqueness

2-chloro-5-(1-chloroethyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of specialized compounds that require precise structural features .

Properties

Molecular Formula

C7H7Cl2N

Molecular Weight

176.04 g/mol

IUPAC Name

2-chloro-5-(1-chloroethyl)pyridine

InChI

InChI=1S/C7H7Cl2N/c1-5(8)6-2-3-7(9)10-4-6/h2-5H,1H3

InChI Key

UEOCLBUKKVLGJR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN=C(C=C1)Cl)Cl

Origin of Product

United States

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